molecular formula C19H25NO2 B4795761 N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine

Cat. No. B4795761
M. Wt: 299.4 g/mol
InChI Key: SNOUPDGTZLIMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine, also known as Befiradol, is a selective agonist of the serotonin 5-HT1A receptor. This compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine is a selective agonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. Activation of the 5-HT1A receptor has been shown to have antidepressant and anxiolytic effects in animal models. N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine binds to the 5-HT1A receptor and activates it, leading to downstream effects that modulate mood and anxiety.
Biochemical and Physiological Effects:
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has been shown to have antidepressant and anxiolytic effects in animal models. These effects are thought to be mediated by the activation of the 5-HT1A receptor, which modulates the release of neurotransmitters such as serotonin and dopamine. N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has also been shown to have effects on other physiological systems, including the cardiovascular system and the gastrointestinal system.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has several advantages for use in scientific research. It is a highly selective agonist of the 5-HT1A receptor, which allows for precise modulation of this receptor subtype. N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has also been optimized for high yields and purity, which ensures consistent results in experiments. However, there are also limitations to the use of N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacology and potential side effects. Additionally, N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine is a controlled substance and requires special handling and storage.

Future Directions

There are several future directions for research on N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine. One area of interest is the potential use of N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine in the treatment of depression and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine in humans. Another area of interest is the development of new compounds that target the 5-HT1A receptor with greater selectivity and potency. Finally, there is a need for further research on the pharmacology and potential side effects of N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine, particularly in the context of long-term use.

Scientific Research Applications

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has been studied extensively for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In preclinical studies, N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine has been shown to have antidepressant and anxiolytic effects in animal models. These effects are thought to be mediated by the activation of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

N-benzyl-3-(3-ethoxyphenoxy)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-21-18-11-7-12-19(15-18)22-14-8-13-20(2)16-17-9-5-4-6-10-17/h4-7,9-12,15H,3,8,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOUPDGTZLIMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 3
Reactant of Route 3
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 4
Reactant of Route 4
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 5
Reactant of Route 5
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine
Reactant of Route 6
Reactant of Route 6
N-benzyl-3-(3-ethoxyphenoxy)-N-methyl-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.